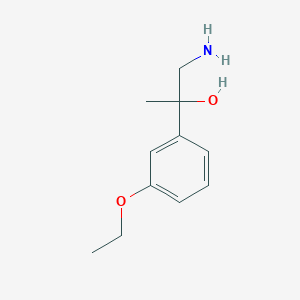
1-Amino-2-(3-ethoxyphenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(3-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone
准备方法
The synthesis of 1-Amino-2-(3-ethoxyphenyl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as the catalytic hydrogenation of the nitroalkene intermediate in the presence of a suitable catalyst, like palladium on carbon (Pd/C), under hydrogen gas pressure.
化学反应分析
1-Amino-2-(3-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of a ketone or aldehyde derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Amino-2-(3-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
作用机制
The mechanism by which 1-Amino-2-(3-ethoxyphenyl)propan-2-ol exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors involved in metabolic or signaling pathways.
相似化合物的比较
1-Amino-2-(3-ethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-propanol: A simpler amino alcohol with a similar backbone but lacking the ethoxyphenyl group.
2-Amino-1-phenylethanol: Another amino alcohol with a phenyl group but differing in the position of the amino and hydroxyl groups.
3-Amino-1-phenylpropan-1-ol: A compound with a similar structure but differing in the position of the amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
1-amino-2-(3-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-5-9(7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChI 键 |
IZJJNJBDYHBAPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C(C)(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


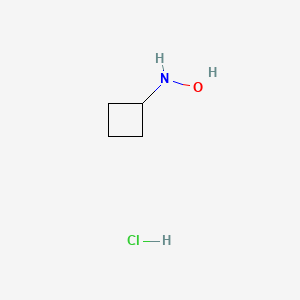
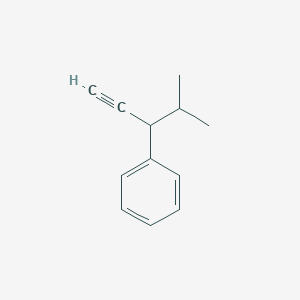
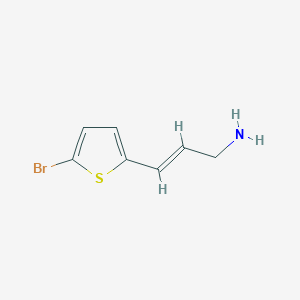
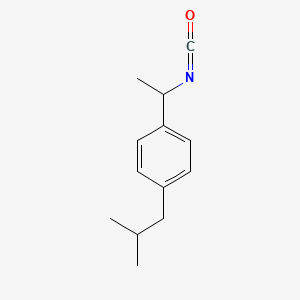
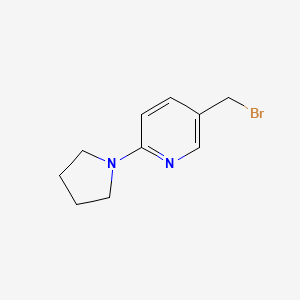
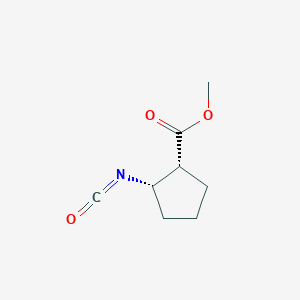

![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)
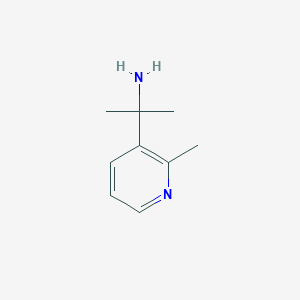



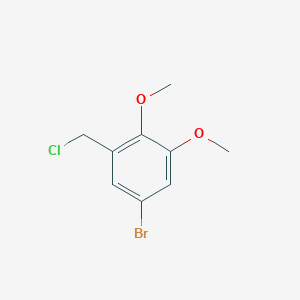
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)
